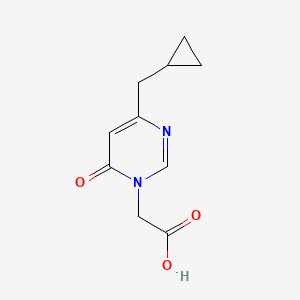

2-(4-(cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Description

2-(4-(Cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative characterized by a cyclopropylmethyl substituent at the 4-position of the pyrimidine ring and an acetic acid moiety at the 1-position. Pyrimidine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug discovery.

Properties

IUPAC Name |

2-[4-(cyclopropylmethyl)-6-oxopyrimidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9-4-8(3-7-1-2-7)11-6-12(9)5-10(14)15/h4,6-7H,1-3,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEILCHBVWOQQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=O)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by its molecular formula and a molecular weight of approximately 218.24 g/mol. Its structure includes a pyrimidine ring substituted with a cyclopropylmethyl group and an acetic acid moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 218.24 g/mol |

| CAS Number | 1708437-05-1 |

Anti-inflammatory Effects

Research indicates that 2-(4-(cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophage cell lines. The compound's mechanism involves the inhibition of the NF-kB signaling pathway, which is crucial in the inflammatory response.

Case Study:

A study conducted on RAW 264.7 cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in NO production, indicating its potential as an anti-inflammatory agent .

Antidiabetic Properties

The compound has also been evaluated for its antidiabetic effects. In animal models, it demonstrated the ability to lower blood glucose levels through the inhibition of α-glucosidase activity, which is essential for carbohydrate metabolism.

Data Table: Antidiabetic Activity

| Concentration (µg/mL) | % Inhibition of α-Glucosidase |

|---|---|

| 50 | 30% |

| 100 | 55% |

| 200 | 70% |

This data suggests that higher concentrations correlate with increased inhibition of enzyme activity, highlighting its potential utility in managing diabetes .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Pro-inflammatory Pathways : By blocking key signaling pathways such as NF-kB, it reduces the expression of inflammatory mediators.

- Enzyme Inhibition : It acts as an α-glucosidase inhibitor, slowing down glucose absorption in the intestines and thereby lowering postprandial blood sugar levels.

Pharmacokinetics

The pharmacokinetic profile of 2-(4-(cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid remains to be fully elucidated. Preliminary data suggest it has favorable bioavailability and a moderate half-life suitable for therapeutic applications.

Comparison with Similar Compounds

Key Substituents and Their Impacts

Cyclopropylmethyl (Target Compound) :

- Steric Effects : The cyclopropyl group introduces rigidity and bulk, which may influence binding affinity in biological systems or alter solubility.

- Electronic Effects : The cyclopropane ring’s strained sp³ carbons could modulate electron density on the pyrimidine core.

Chloro and Methyl () [CAS 89581-58-8]:

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid features electron-withdrawing (chloro) and electron-donating (methyl) groups. This combination may enhance acidity at the carboxylic acid position while affecting reactivity in substitution reactions .

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate contains sulfur-based substituents. The thietanyloxy group may improve lipophilicity, while the thioether linkage could influence redox stability .

Cyano and Methyl () [CAS 5900-45-8]: The electron-withdrawing cyano group in 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid may enhance hydrogen-bonding interactions and acidity .

Molecular Data Comparison

*Hypothetical data based on structural analogy. †Calculated using atomic masses.

Q & A

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Structural confirmation relies on a combination of ¹H NMR (300–400 MHz, DMSO-d₆ or CDCl₃), ¹³C NMR, and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR spectra of analogous compounds reveal chemical shifts for cyclopropyl protons (~0.5–1.5 ppm) and pyrimidinone carbonyl groups (~160–170 ppm in ¹³C NMR). HRMS provides exact mass data to verify molecular formulae (e.g., C₁₁H₁₃N₂O₃) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for pyrimidinone analogs, which recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods. First-aid measures for accidental exposure include rinsing with water (skin/eyes) and immediate medical consultation. Proper disposal of organic extracts (e.g., DCM, ethyl acetate) is essential to comply with hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving cyclopropane-containing intermediates in the synthesis of this compound?

- Methodological Answer : Reaction optimization may involve varying solvent polarity (DMF vs. THF), temperature (40–60°C), and stoichiometric ratios of HOBt/EDC (1:1 to 1:1.2). For cyclopropane stability, inert atmospheres (N₂/Ar) and low moisture conditions are critical. Monitoring reaction progress via TLC or LC-MS helps identify intermediates and byproducts .

Q. What strategies are effective in resolving discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) for this compound?

- Methodological Answer : Unexpected splitting may arise from diastereotopic protons in the cyclopropyl group or rotameric forms of the acetic acid side chain. Strategies include:

- Variable-temperature NMR to assess dynamic effects.

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Computational modeling (DFT) to predict chemical shifts and validate assignments .

Q. How do crystallographic studies enhance understanding of this compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding). For example, a related pyridazinone derivative showed planar pyrimidinone rings and intramolecular H-bonding between the acetic acid moiety and carbonyl oxygen, stabilizing the crystal lattice .

Q. What computational methods support the prediction of this compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screens interactions with enzymes (e.g., 15-lipoxygenase) using software like AutoDock Vina. For analogs, docking scores correlated with inhibitory activity in virtual screening studies .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How can researchers validate the biological activity of this compound against bacterial targets?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Cytotoxicity Screening : Compare IC₅₀ values in mammalian cell lines (e.g., HEK-293) to assess selectivity.

- SAR Analysis : Modify substituents (e.g., cyclopropylmethyl vs. benzyl) to identify critical pharmacophores .

Data Contradictions and Resolution

- Spectral Variability : Discrepancies in NMR data across studies may arise from solvent effects (DMSO vs. CDCl₃) or impurities. Cross-validation with LC-MS purity (>95%) and repeated crystallizations are recommended .

- Biological Activity : Some analogs show antibacterial activity but lack cytotoxicity, while others exhibit inverse trends. Dose-response assays and proteomic profiling can clarify mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.